molecular formula C21H16Cl2N4O2 B277791 3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B277791
M. Wt: 427.3 g/mol
InChI Key: YSZQQVAZVQXANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential application in scientific research. This compound is commonly referred to as DBT and is a benzotriazole derivative. DBT has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of DBT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. DBT has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs), which are involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
DBT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DBT has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

DBT has several advantages for use in laboratory experiments, including its high stability and solubility in aqueous solutions. However, DBT also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DBT, including the development of new drugs based on its structure, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DBT and its potential toxicity.

Synthesis Methods

DBT can be synthesized using a variety of methods, including the reaction of 3,5-dichloro-2-methoxybenzoic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an amine such as methylamine to yield DBT.

Scientific Research Applications

DBT has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. DBT has also been studied for its potential application in the development of new drugs for the treatment of cancer and other diseases.

properties

Product Name

3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C21H16Cl2N4O2/c1-12-8-18-19(26-27(25-18)14-6-4-3-5-7-14)11-17(12)24-21(28)15-9-13(22)10-16(23)20(15)29-2/h3-11H,1-2H3,(H,24,28)

InChI Key

YSZQQVAZVQXANW-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3OC)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC)C4=CC=CC=C4

Origin of Product

United States

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